

Spectroscopic and Analytical Profile of 3-Formyl Rifamycin: A Technical Guide

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Compound of Interest

Compound Name: 3-Formyl rifamycin

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Introduction

3-Formyl rifamycin, a key semi-synthetic derivative of the rifamycin class of antibiotics, serves as a crucial intermediate in the synthesis of potent therapeutic agents like rifampicin.^[1] Its strategic importance lies in the reactive 3-formyl group, which allows for a multitude of chemical modifications to develop novel rifamycin analogs with enhanced pharmacological properties. This technical guide provides an in-depth overview of the spectroscopic data of **3-formyl rifamycin**, detailed experimental protocols for its characterization, and visual representations of relevant biological and chemical processes.

Physicochemical Properties

3-Formyl rifamycin is a reddish to orange crystalline powder.^[2] It is soluble in organic solvents such as dimethylformamide (DMF), methanol, and chloroform.^[3]

Table 1: Physicochemical Identifiers for **3-Formyl Rifamycin**

Identifier	Value	Reference
CAS Number	13292-22-3	[2][4]
Molecular Formula	C ₃₈ H ₄₇ NO ₁₃	[2][4]
Molecular Weight	725.8 g/mol	[2][4]

Spectroscopic Data

The structural elucidation and purity assessment of **3-formyl rifamycin** are primarily achieved through a combination of spectroscopic techniques. The following sections summarize the key spectroscopic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugated naphthoquinone chromophore in **3-formyl rifamycin** gives rise to strong absorption in the visible region of the electromagnetic spectrum.

Table 2: UV-Vis Absorption Maxima of **3-Formyl Rifamycin**

Wavelength (λ _{max})	Solvent	Reference
489 nm	Not Specified	[4]
475 nm	Methanol	[5]
324 nm	Not Specified	[4]
262 nm	Not Specified	[4]
240 nm	Not Specified	[4]
220 nm	Not Specified	[4]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic functional groups present in the **3-formyl rifamycin** molecule.

Table 3: Characteristic Infrared Absorption Bands of **3-Formyl Rifamycin**

Wavenumber (cm ⁻¹)	Functional Group Assignment	Reference
~1730	C=O stretch (formyl group)	Not Specified
~1660	C=O stretch (quinone moiety)	Not Specified

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule, confirming the presence of the key formyl proton.

Table 4: ¹H Nuclear Magnetic Resonance (NMR) Chemical Shift Data for **3-Formyl Rifamycin**

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent	Reference
9.5-10.0	Singlet	Aldehydic proton (-CHO)	Not Specified	Not Specified

Note: Detailed ¹³C NMR data for **3-formyl rifamycin** is not readily available in the public domain. However, related rifamycin structures have been extensively studied.[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry is employed for the accurate determination of the molecular weight and fragmentation pattern of **3-formyl rifamycin**.

Table 5: Mass Spectrometry Data for **3-Formyl Rifamycin**

Technique	Ionization Mode	Observed m/z	Reference
LC-MS	ESI	[MH] ⁺ , [MNa] ⁺	[7]

Experimental Protocols

This section outlines the generalized experimental methodologies for obtaining the spectroscopic data presented above.

UV-Visible Spectroscopy Protocol

- **Sample Preparation:** A stock solution of **3-formyl rifamycin** is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent, such as methanol, to a known concentration (e.g., 10 µg/mL).[8]
- **Instrumentation:** A double-beam UV-Vis spectrophotometer is used for the analysis.
- **Data Acquisition:** The spectrophotometer is scanned over a wavelength range of 200-800 nm.[8] The solvent used for sample preparation is used as a blank to zero the instrument. The resulting spectrum is recorded, and the wavelengths of maximum absorbance (λ_{max}) are identified.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

- **Sample Preparation:** Approximately 1-2 mg of finely ground **3-formyl rifamycin** is intimately mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[9][10]
- **Pellet Formation:** The mixture is then compressed in a pellet die under high pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.[10]
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- **Sample Preparation:** A few milligrams of **3-formyl rifamycin** are dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in an NMR tube.[11]

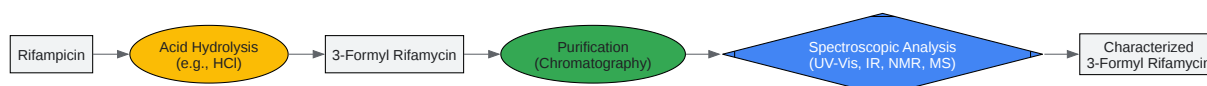
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.[12]
- Data Acquisition: ^1H NMR spectra are acquired with standard pulse sequences. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[11]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

- Chromatographic Separation: An HPLC system equipped with a suitable column (e.g., C18) is used to separate **3-formyl rifamycin** from any impurities. A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is typically employed.[13][14]
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.[7] The mass spectrometer is operated in a mode to detect the protonated molecule $[\text{M}+\text{H}]^+$ or other adducts.[7] High-resolution mass spectrometry can be used for accurate mass determination.

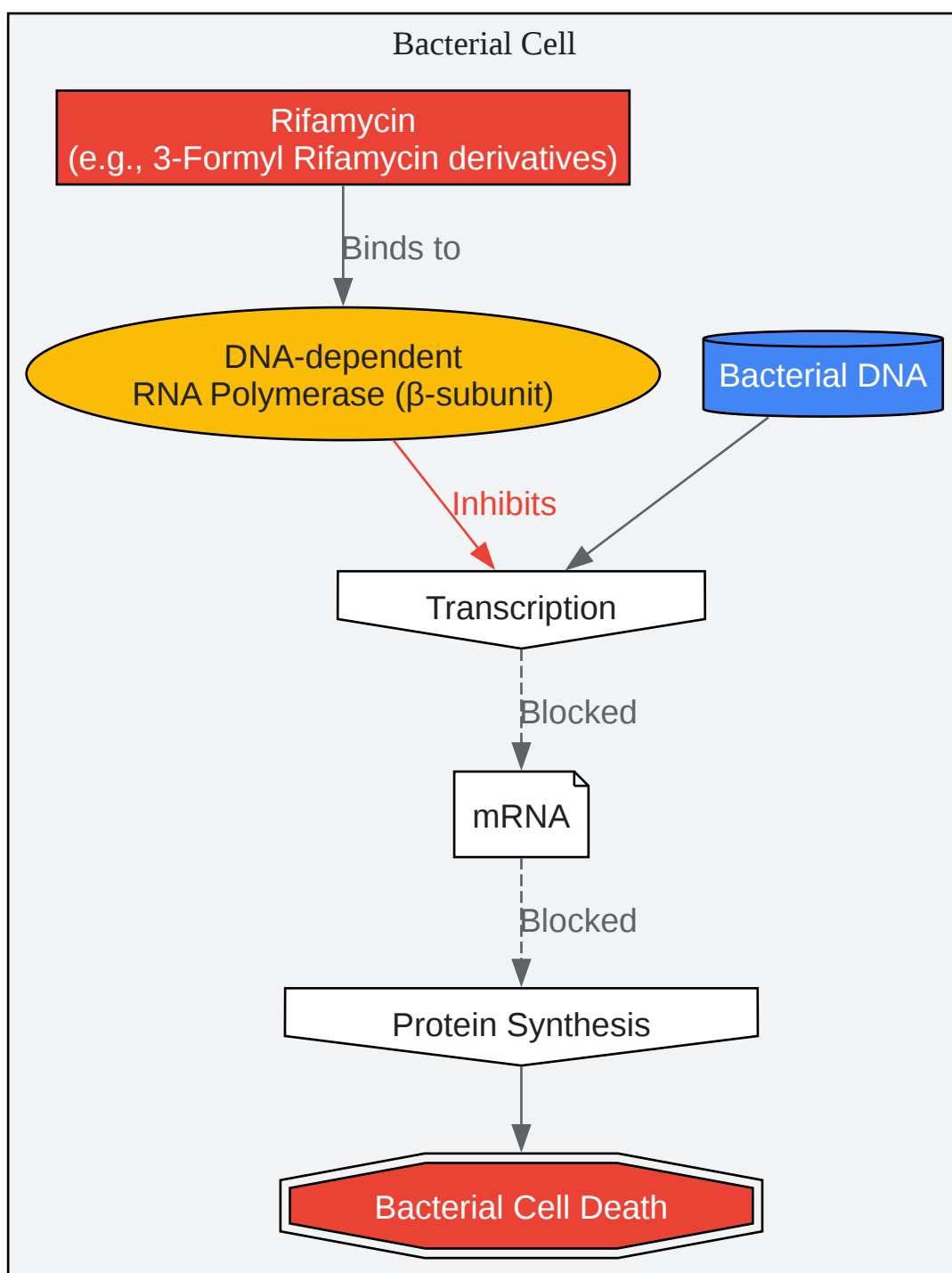
Visualizations

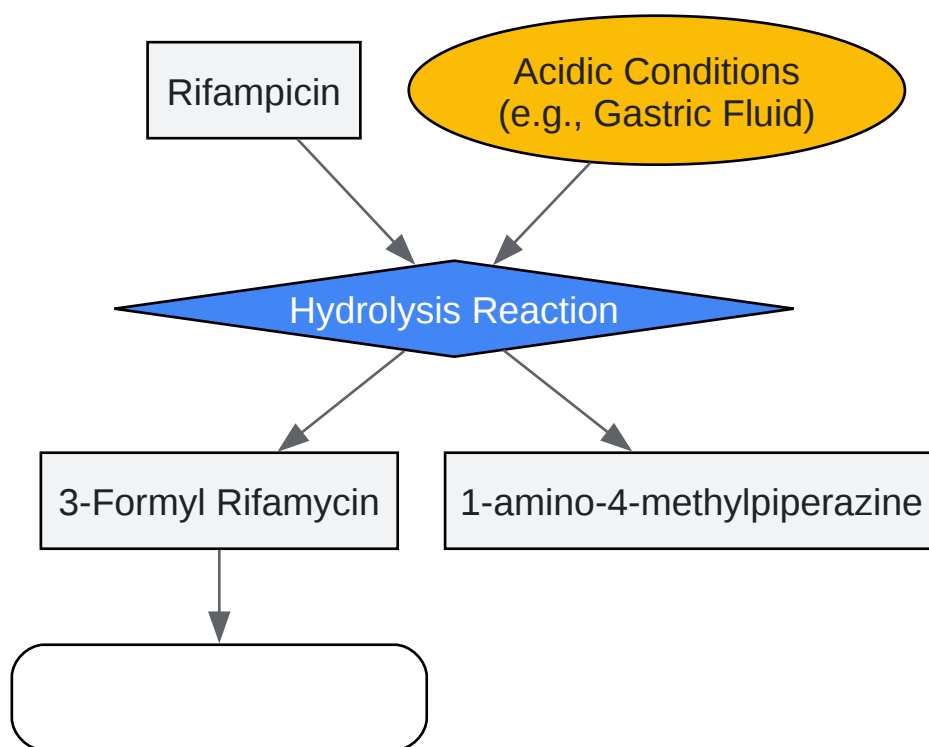
The following diagrams illustrate key pathways and workflows related to **3-formyl rifamycin**.



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Caption: Synthesis and Characterization Workflow of **3-Formyl Rifamycin**.





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